molecular formula C10H10N2O B1590117 1-(4-Methoxyphenyl)-1H-pyrazole CAS No. 35715-67-4

1-(4-Methoxyphenyl)-1H-pyrazole

Cat. No. B1590117
CAS RN: 35715-67-4
M. Wt: 174.2 g/mol
InChI Key: HATADCJHNNRIJY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazole, also known as 4-MPP, is a heterocyclic compound composed of a pyrazole ring and a methoxyphenyl substituent. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 4-MPP is a small molecule that can be easily synthesized and has been used in various scientific research studies.

Scientific Research Applications

1. Probing Tool for SOCE Assays

  • Application Summary: The compound “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, is used as a probing tool for Store-Operated Calcium Entry (SOCE) assays. SOCE is a major pathway for calcium signaling in cells, which is crucial for cell proliferation, differentiation, apoptosis, and gene expression .
  • Methods of Application: The compound was synthesized in four steps with an overall yield of 9%. The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
  • Results: The compound inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner. It also prevented the development of tumor metastasis in a mouse model of breast cancer .

2. Inhibition of Linoleate Oxygenase Activity of ALOX15

  • Application Summary: Substituted 5- (4-Methoxyphenyl)-1H-indoles and 5- (4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme. This enzyme plays a variable role in different cancer and inflammation models .
  • Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
  • Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

3. Synthesis of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Application Summary: The compound “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the synthesis of "3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" .
  • Methods of Application: The method involved the reaction of “1-(4-Methoxyphenyl)-1H-pyrazole” and 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid .
  • Results: The results of this synthesis were not provided in the source .

4. Asymmetric Oxidation of 1-(4-methoxyphenyl) Ethanol

  • Application Summary: Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
  • Methods of Application: The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
  • Results: The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .

5. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

  • Application Summary: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
  • Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
  • Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

6. Bioreduction of 4-methoxyacetophenone

  • Application Summary: “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
  • Methods of Application: The study involved the use of L. senmaizuke as a whole-cell approach for the asymmetric bioreduction .
  • Results: The results of this study were not provided in the source .

7. Asymmetric Oxidation of 1-(4-methoxyphenyl) Ethanol

  • Application Summary: Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
  • Methods of Application: The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
  • Results: The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .

8. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

  • Application Summary: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
  • Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
  • Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

9. Bioreduction of 4-methoxyacetophenone

  • Application Summary: “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
  • Methods of Application: The study involved the use of L. senmaizuke as a whole-cell approach for the asymmetric bioreduction .
  • Results: The results of this study were not provided in the source .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety .

Future Directions

The future directions for research on “1-(4-Methoxyphenyl)-1H-pyrazole” are not specified in the available literature .

properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATADCJHNNRIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481839
Record name 1-(4-Methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1H-pyrazole

CAS RN

35715-67-4
Record name 1-(4-Methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copper (II) acetate (960 mg, 5.28 mmol) was added to a flame-dried flask charged with pyrazole (240 mg, 3.52 mmol), 4-methoxyphenylboronic acid (1.07 g, 7.04 mmol), 4 A molecular sieves (1.35 activated powder), and pyridine (570 μl, 7.04 mmol) in methylene chloride. The reaction was stirred for approximately two days at room temperature and then filtered through diatomaceous earth. The filtrate was concentrated in vacuo and purified by column chromatography (silica gel; isocratic 8% ethyl acetate/hexanes) to yield 381 mg (2.18 mmol, 62% yield) of the title compound. LRMS ([M+H]+)=175.2.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
960 mg
Type
catalyst
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

To a solution of 1-[(4-methoxy)phenyl]-1H-pyrazole-5-[(4-(N-pyrrolidinocarbonyl)phenyl)carboxyamide-3-carboxylic acid (100 mg, 0.23 mmol) in 5 mL of acetonitrile was added triethylamine (0.064 mL, 0.46 mmol) and iso-butyl chloroformate (0.030 mL, 0.23 mmol). After stirring at ambient temperature for 30 min, there was added hydroxylamine hydrochloride (16 mg, 0.23 mmol). The reaction was stirred for 1 h and then the volatiles were removed. The residue was purified by prep HPLC (C18 reverse phase column, elution with a H2O/CH3CN gradient with 0.5% TFA) and lyophilized to afford 28 mg (27%) of the title compound as a white powder. LRMS (ES−): 562.1 (M−H+TFA)−.
Name
1-[(4-methoxy)phenyl]-1H-pyrazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.064 mL
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Yield
27%

Synthesis routes and methods III

Procedure details

To a solution 1-[(4-methoxy)phenyl]-3-(ethoxycarbonyl)-1H-pyrazole-5-[(4-(N-pyrrolidinocarbonyl)phenyl)carboxyamide (2.05 g, 4.43 mmol) in 10 mL of THF and 10 mL of water was added potassium hydroxide (0.32 g, 5.76 mmol). The resulting solution was stirred at ambient temperature for 18. The THF was removed in vacuo and the aqueous was extracted with ether to remove unreacted ester. The aqueous layer was acidified with HCl and extracted with ethyl acetate. The organics were washed with brine, dried (MgSO4) and concentrated to afford 1.1 g (57%) of the title compound, which was used without further purification. LRMS (ES−): 433.0 (M−H)−.
Name
1-[(4-methoxy)phenyl]-3-(ethoxycarbonyl)-1H-pyrazole
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods IV

Procedure details

A mixture of (4-methoxyphenyl)hydrazine hydrochloride (8.0 g, 0.046 mol) and 1,1,3,3-tetramethoxypropane (8.3 g, 0.05 mol) in ethanol (120 mL) was heated to reflux for 1 hour. The reaction was then cooled to room temperature and concentrated. The residue was diluted with saturated sodium bicarbonate (50 mL) and ethyl acetate (100 mL). The phases were separated and the aqueous was extracted with ethyl acetate (2×20 mL). The combined organics were washed with brine (50 mL), dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 1-(4-methoxyphenyl)-1H-pyrazole (7.7 g, 97%) as a yellow oil. 1H NMR (400 MHz, CDCl3, δ): 7.82 (m, 1H), 7.69 (m, 1H), 7.59 (d, J=9.2 Hz, 2H), 6.97 (d, J=9.2 Hz, 2H), 6.43 (m, 1H), 3.83 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
E İnkaya, M Dinçer, E Korkusuz, İ Yıldırım - Journal of Molecular Structure, 2012 - Elsevier
The title molecule, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, (C 26 H 22 N 2 O 4 ), was synthesized and characterized by IR–NMR spectroscopy and …
Number of citations: 26 www.sciencedirect.com
E Korkusuz, İ Yıldırım, S Albayrak - Journal of the Chinese …, 2013 - Wiley Online Library
The 1H‐pyrazole‐3‐carboxylic acid 1 was converted via reactions of its acid chloride 3 with various asymmetrical disubstituted urea and alcohol derivatives into the corresponding …
Number of citations: 2 onlinelibrary.wiley.com
B Kalluraya, HS Yathirajan, RS Rathore… - Acta Crystallographica …, 2018 - scripts.iucr.org
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, one acid, two esters and a dicarbohydrazide have been synthesized starting from 3-aryl sydnones, and structurally characterized. …
Number of citations: 4 scripts.iucr.org
SC Plem, D Müller, MC Murguia - 2015 - ri.conicet.gov.ar
A series of six pyrazoles was synthesized by Michael-type addition reaction. The molecules 5- amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) were synthesized from (ethoxymethylene)…
Number of citations: 9 ri.conicet.gov.ar
AI Severina, VА Georgiyants, SY Shtrygol… - 2016 - dspace.nuph.edu.ua
The high psychotropic activity of pyrimidine derivatives attracts attention and leads to the creation of new pyrimidine drugs which affect the central nervous system. As psychotropic …
Number of citations: 5 dspace.nuph.edu.ua
V dos Santos Faiões, MS dos Santos… - Antimicrobial Agents …, 2014 - ncbi.nlm.nih.gov
An orally delivered, safe and effective treatment for leishmaniasis is an unmet medical need. Azoles and the pyrazolylpyrimidine allopurinol present leishmanicidal activity, but their …
Number of citations: 2 www.ncbi.nlm.nih.gov
VS Faiões, MS Dos Santos… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
An orally delivered, safe and effective treatment for leishmaniasis is an unmet medical need. Azoles and the pyrazolylpyrimidine allopurinol present leishmanicidal activity, but their …
Number of citations: 4 journals.asm.org
YV Tomilov, DN Platonov, GP Okonnishnikova… - Russian Chemical …, 2012 - Springer
Thermal decomposition of 1-(4-methoxyphenyl)- and 1-(4-fluorophenyl)hepta(methoxycarbonyl)-3a,7a-dihydroindazoles at 135 C in the presence of allyl or propargyl halides leads to …
Number of citations: 1 link.springer.com
E Korkusuz, I Yıldırım - Journal of the Chemical Society of …, 2015 - search.ebscohost.com
The 1H-pyrazole-3-carboxylic acid was converted via reactions of its acid chloride 1a, b with amino acid, thiol and various amine derivatives into the corresponding amino acid ester …
Number of citations: 1 search.ebscohost.com
CP Silva, HCS Junior, IF Santos, AMR Bernardino… - Inorganica Chimica …, 2018 - Elsevier
The synthesis, crystal structure, magnetic properties and DFT calculations of a new mononuclear copper(II) complex containing a pyrazole-based ligand are reported. In the crystal …
Number of citations: 9 www.sciencedirect.com

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